molecular formula C20H17FN4O2S B2898708 N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenoxypropanamide CAS No. 1173250-68-4

N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenoxypropanamide

Cat. No.: B2898708
CAS No.: 1173250-68-4
M. Wt: 396.44
InChI Key: JAILWWWEPTWXEI-UHFFFAOYSA-N
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Description

N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenoxypropanamide is a complex organic compound that features a combination of fluorobenzo[d]thiazole, pyrazole, and phenoxypropanamide moieties

Mechanism of Action

Target of Action

It is known that benzothiazole derivatives have a wide range of biological activities and medicinal applications . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Benzothiazole derivatives have been reported to display their antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Biochemical Pathways

It is known that benzothiazole derivatives can affect a variety of biochemical pathways due to their wide range of biological activities .

Pharmacokinetics

The pharmacokinetic properties of benzothiazole derivatives can vary widely depending on their specific chemical structure .

Result of Action

Benzothiazole derivatives have been reported to have a variety of effects at the molecular and cellular level, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It is known that the action of benzothiazole derivatives can be influenced by a variety of factors, including the specific chemical environment and the presence of other compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenoxypropanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenoxypropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Properties

IUPAC Name

N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2S/c1-13-12-17(22-18(26)10-11-27-14-6-3-2-4-7-14)25(24-13)20-23-19-15(21)8-5-9-16(19)28-20/h2-9,12H,10-11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAILWWWEPTWXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CCOC2=CC=CC=C2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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